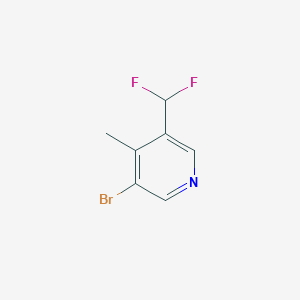

![molecular formula C24H23N3O2S B2959977 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 941968-18-9](/img/structure/B2959977.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is a novel class of M4 positive allosteric modulators . It has been found to exhibit modest potency at the human M4 receptor (EC50=1.3 µM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It is also selective versus the other muscarinic subtypes .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to prepare novel thiazole derivatives with improved yields and shorter reaction times. For instance, Faty, Youssef, and Ayman M. S. Youssef (2011) demonstrated the synthesis of novel pyrido[3,2-f][1,4]thiazepines via microwave irradiation, showcasing the efficiency of this method in organic synthesis (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).

Photodynamic Therapy

The study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, important for Type II mechanisms in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antioxidant and Anticancer Activity

Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, and Mickevičius (2020) synthesized a series of novel derivatives showing significant antioxidant activity, with some compounds displaying better activity than ascorbic acid. Additionally, certain derivatives were found to have anticancer activity against glioblastoma and breast cancer cell lines, indicating their potential in medicinal chemistry (I. Tumosienė et al., 2020).

Antimicrobial Activity

Novel thiazole derivatives have been explored for their antimicrobial properties. Helal, Abbas, Salem, Farag, and Ammar (2013) synthesized 2-(6-methoxy-2-naphthyl)propionamide derivatives showing significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (M. Helal et al., 2013).

Solar Energy Conversion

Wei, Yang, Fan, Wang, Dong, Zhou, and Luan (2015) studied pyridine-anchor co-adsorbents in dye-sensitized solar cells (DSSCs), demonstrating enhanced performance through co-sensitization with a ruthenium dye. This highlights the compound's application in renewable energy technologies (Liguo Wei et al., 2015).

Wirkmechanismus

Target of Action

The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The inhibition of DprE1 disrupts the formation of the cell wall, which is crucial for the survival and virulence of the bacteria .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the enzymatic activity of DprE1, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised cell wall integrity and potentially, bacterial cell death .

Result of Action

The inhibition of DprE1 by the compound leads to a disruption in the cell wall biosynthesis of Mycobacterium tuberculosis. This disruption can potentially lead to bacterial cell death, thereby exerting an anti-tubercular effect .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-17-11-13-20(29-2)22-23(17)30-24(26-22)27(16-19-10-6-7-15-25-19)21(28)14-12-18-8-4-3-5-9-18/h3-11,13,15H,12,14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGITSAXLVMRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2959894.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea](/img/structure/B2959904.png)

![(4R,5S)-4-(Aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B2959906.png)

![4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2959907.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2959910.png)

![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)

![4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2959916.png)